4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid
Overview
Description
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group, an oxo group, and a prop-2-en-1-yloxy group attached to a butanoic acid backbone.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may also interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to allow for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a broad range of biochemical pathways.
Result of Action
Given its potential for uv light-induced covalent modification of biological targets , it may lead to changes in the function or activity of these targets, potentially resulting in a variety of biological effects.
Biochemical Analysis
Biochemical Properties
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the production of prostaglandins and leukotrienes, which are important mediators of inflammation . Additionally, this compound can bind to various proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX and LOX enzymes, this compound can reduce the production of inflammatory mediators, leading to decreased inflammation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly COX and LOX, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, this compound can interact with nuclear receptors and transcription factors, leading to changes in gene expression that affect cellular processes such as apoptosis and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound becomes harmful. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of fatty acids and eicosanoids. This compound interacts with enzymes such as COX and LOX, which are key players in the arachidonic acid cascade . By inhibiting these enzymes, this compound can alter the levels of various metabolites, including prostaglandins and leukotrienes, thereby affecting metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, specific transporters in cell membranes can mediate the uptake and efflux of this compound, affecting its localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The specific localization can affect its activity and function, as it may interact with different biomolecules in each compartment, leading to distinct cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and prop-2-en-1-yloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid
- 4-Oxo-2-butenoic acid
Uniqueness
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group and the prop-2-en-1-yloxy group differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
4-oxo-3-phenyl-4-prop-2-enoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDWLHGOLOEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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